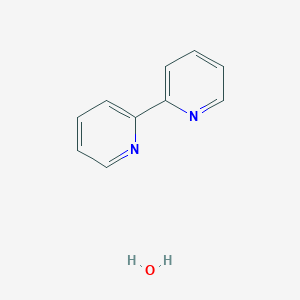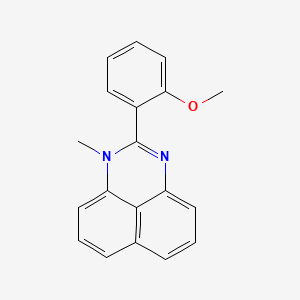
Perimidine, 2-(o-methoxyphenyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perimidine, 2-(o-methoxyphenyl)-1-methyl- is a heterocyclic compound that belongs to the family of perimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perimidine, 2-(o-methoxyphenyl)-1-methyl- typically involves the condensation of o-methoxybenzaldehyde with appropriate amines under specific reaction conditions. One common method involves the use of o-methoxybenzaldehyde, nitroethane, and n-butylamine in toluene, followed by reduction with iron and hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified through steam distillation and extraction.
Industrial Production Methods
Industrial production of Perimidine, 2-(o-methoxyphenyl)-1-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Perimidine, 2-(o-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the perimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Perimidine, 2-(o-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Perimidine, 2-(o-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(o-hydroxyphenyl)perimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-phenylperimidine: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the o-methoxyphenyl group in Perimidine, 2-(o-methoxyphenyl)-1-methyl- imparts unique chemical properties, such as increased reactivity and potential for forming intramolecular hydrogen bonds
Propriétés
Numéro CAS |
63656-60-0 |
|---|---|
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-methylperimidine |
InChI |
InChI=1S/C19H16N2O/c1-21-16-11-6-8-13-7-5-10-15(18(13)16)20-19(21)14-9-3-4-12-17(14)22-2/h3-12H,1-2H3 |
Clé InChI |
WQHKWSLHTMSJAL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
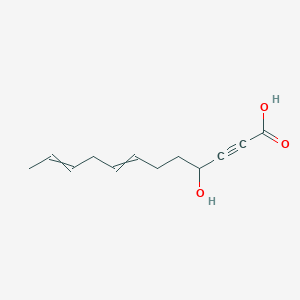
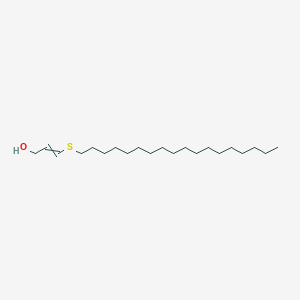
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
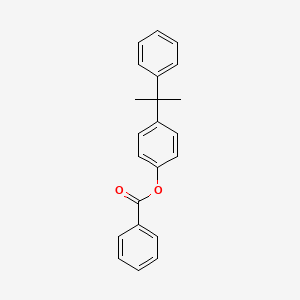
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
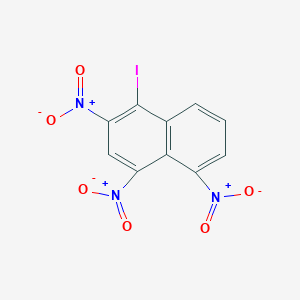
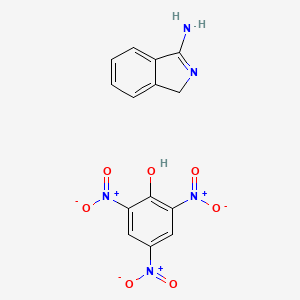
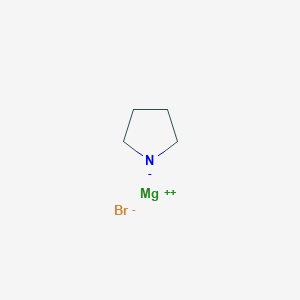
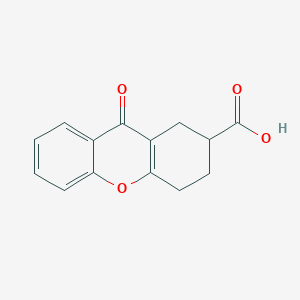
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
